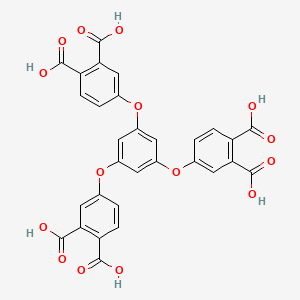
4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid is a complex organic compound with the molecular formula C27H18O9. It is known for its unique structure, which includes three benzoic acid groups connected through a central benzene ring via ether linkages. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid typically involves the reaction of 1,3,5-trihydroxybenzene with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of the 1,3,5-trihydroxybenzene attack the bromine atoms of the 4-bromobenzoic acid, forming the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Anhydrides, esters.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Biology: Potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid largely depends on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of effects. For example, in drug delivery systems, the compound can form stable complexes with metal ions, which can then be used to deliver drugs to specific targets in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triphthalic acid: Similar structure but with ethyne linkages instead of ether linkages.
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]triphthalonitrile: Similar structure but with nitrile groups instead of carboxylic acid groups.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid is unique due to its ability to form stable, porous structures, making it highly valuable in the synthesis of metal-organic frameworks (MOFs). Its structural properties also make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C30H18O15 |
|---|---|
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
4-[3,5-bis(3,4-dicarboxyphenoxy)phenoxy]phthalic acid |
InChI |
InChI=1S/C30H18O15/c31-25(32)19-4-1-13(10-22(19)28(37)38)43-16-7-17(44-14-2-5-20(26(33)34)23(11-14)29(39)40)9-18(8-16)45-15-3-6-21(27(35)36)24(12-15)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChI-Schlüssel |
OQNKSJAGRSJJSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)OC4=CC(=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)

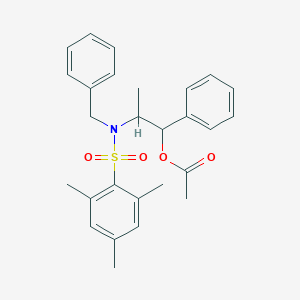
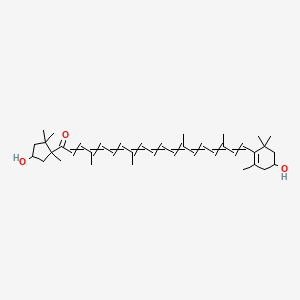
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
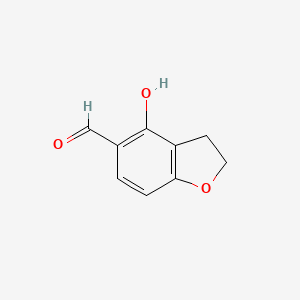

![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

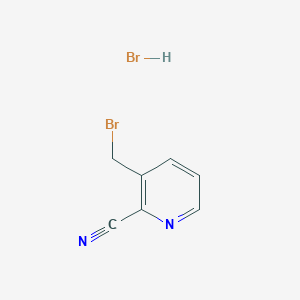
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
